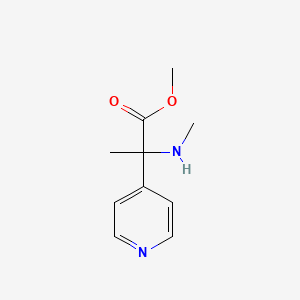

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate

Description

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate is a nitrogen-containing heterocyclic compound featuring a pyridin-4-yl group and a methylamino-substituted propanoate backbone. Its structure combines a rigid pyridine ring with a flexible ester-linked side chain, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 2-(methylamino)-2-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-4-6-12-7-5-8/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFVMLQQGCEDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)(C(=O)OC)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and methylamine.

Formation of Intermediate: The pyridine-4-carboxaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Esterification: The final step involves esterification of the amine with a suitable esterifying agent like methyl chloroformate to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

textmethyl 2-(methylamino)-2-(pyridin-4-yl)propanoate + NaOH → 2-(methylamino)-2-(pyridin-4-yl)propanoic acid + MeOH

This reaction is critical for generating water-soluble derivatives for biomedical applications . Transesterification with alcohols (e.g., ethanol) under acid catalysis produces corresponding alkyl esters .

Radical Polymerization via RAFT Agents

The compound acts as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Key findings include:

| Monomer | Conditions | Polymer Mn (Da) | Đ (Mw/Mn) |

|---|---|---|---|

| Methyl acrylate | 70°C, p-toluenesulfonic acid | 8,200–12,500 | 1.15–1.28 |

| Methyl methacrylate | 60°C, trifluoromethanesulfonic acid | 6,500–9,800 | 1.20–1.35 |

This application enables precise control over polymer molecular weights and low dispersity (Đ < 1.35) . The pyridinyl group enhances solubility in polar solvents, facilitating homogeneous reaction mixtures.

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridin-4-yl ring undergoes nucleophilic substitution with amines, alkoxides, or thiols. For instance, reaction with hydroxide ions yields hydroxylated derivatives:

textThis compound + KOH → methyl 2-(methylamino)-2-(4-hydroxypyridin-2-yl)propanoate

Such substitutions modify electronic properties for tailored catalytic or pharmaceutical applications .

Oxidation and Reduction Reactions

-

Oxidation : Treatment with KMnO₄ or H₂CrO₄ oxidizes the methylamino group to a nitroso or nitro derivative .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the pyridine ring .

Comparative Reactivity with Structural Analogs

| Compound | Reactivity Difference |

|---|---|

| Methyl 2-(pyridin-2-yl)propanoate | Higher electrophilicity at pyridine N due to ortho effect |

| Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate | Reduced ester hydrolysis rate due to steric hindrance |

The 4-pyridinyl substitution in the target compound enhances resonance stabilization compared to 2-pyridinyl analogs, affecting reaction kinetics .

Scientific Research Applications

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The methylamino group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Structural and Functional Differences:

- Amino Group Protection: Compound 16 and the Boc-protected analog () highlight strategies for amino group stabilization during synthesis. The Boc group enhances solubility and prevents unwanted side reactions, whereas the methylamino group in the target compound may confer direct bioactivity or reactivity .

- Ester vs. Ketone Functionality: Ethyl 3-oxo-3-(pyridin-4-yl)propanoate () introduces a ketone, enabling coordination chemistry, whereas the methyl ester in the target compound prioritizes hydrolytic stability.

Biological Activity

Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methylamino group and an ester functional group. This structure allows for interaction with various biological targets, modulating enzymatic and receptor activities.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It interacts with receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

- Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.

2. Anticancer Effects

- Preliminary findings indicate that the compound may inhibit cancer cell growth. For instance, it has been tested against MCF7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability .

3. Neuroprotective Activity

- Some research suggests potential neuroprotective effects, although detailed studies are still required to confirm these findings.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in MCF7 cells | |

| Neuroprotective | Potential protective effects |

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers treated MCF7 cells with varying concentrations of the compound. The results indicated a significant decrease in cell proliferation at concentrations above 10 µM, highlighting its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial properties.

Research Findings

Recent studies have delved into the structure-activity relationships (SAR) associated with this compound. Variations in substituents on the pyridine ring have been shown to significantly affect both potency and selectivity towards specific biological targets .

Additionally, ongoing research is exploring the potential of this compound as a lead candidate for drug development due to its favorable pharmacokinetic properties and relatively low toxicity profile observed in preliminary assays.

Q & A

What are the common synthetic routes for Methyl 2-(methylamino)-2-(pyridin-4-yl)propanoate, and how can reaction yields be optimized?

Basic Research Focus

A key method involves photoredox catalysis using iridium complexes (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) paired with Hantzsch ester as a reductant. For example, coupling 4-iodopyridine with methyl 2-(di(tert-butoxycarbonyl)amino)acrylate yielded the product at 34% after flash chromatography . To optimize yields:

- Catalyst screening : Test alternative iridium or ruthenium catalysts to improve electron transfer efficiency.

- Solvent effects : Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.

- Purification : Adjust gradient ratios in column chromatography (e.g., 10–80% ethyl acetate/hexanes) to reduce co-elution of byproducts .

How can spectroscopic contradictions arise in characterizing this compound, and what validation strategies are recommended?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry (MS) data may stem from:

- Tautomerism : The pyridin-4-yl group’s electron-withdrawing effects can shift proton signals unpredictably.

- Impurity interference : Residual Hantzsch ester or iridium complexes may mimic target signals.

Resolution : - Use 2D NMR (COSY, HSQC) to confirm connectivity and distinguish tautomers.

- Perform high-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular ion peaks against calculated exact masses .

What are the critical considerations for designing stability studies of this compound under varying pH conditions?

Basic Research Focus

The ester and methylamino groups make the compound sensitive to hydrolysis. Key steps include:

- Buffer selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological and extreme ranges.

- HPLC monitoring : Track degradation via reverse-phase C18 columns with UV detection at 254 nm (pyridine absorption band).

- Kinetic modeling : Apply first-order kinetics to calculate half-lives and identify pH-dependent degradation pathways .

How does the pyridin-4-yl moiety influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Research Focus

The pyridine ring’s electron-deficient nature enhances electrophilicity at the ester carbonyl group. Experimental strategies:

- Competitive reactions : Compare reaction rates with non-aromatic analogs (e.g., cyclohexyl derivatives) to isolate electronic effects.

- DFT calculations : Model charge distribution at the carbonyl carbon to predict nucleophilic attack sites.

- Solvent polarity : Use low-polarity solvents (e.g., toluene) to minimize solvation of the transition state, accelerating substitution .

What advanced computational approaches can predict the compound’s binding affinity for biological targets?

Advanced Research Focus

Leverage the pyridine and methylamino groups for docking studies:

- Molecular docking : Use AutoDock Vina with PyRx to screen against kinase or GPCR targets, prioritizing hydrogen bonding with the pyridine nitrogen.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses under physiological conditions.

- Free-energy perturbation (FEP) : Calculate binding energy differences between enantiomers if chirality is present .

How can researchers address low yields in asymmetric synthesis of enantiomerically pure this compound?

Advanced Research Focus

Chiral resolution challenges often arise from the methylamino group’s flexibility. Solutions:

- Chiral auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to rigidify the structure during synthesis .

- Enzymatic resolution : Screen lipases (e.g., Candida antarctica) for enantioselective ester hydrolysis.

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data from TD-DFT calculations .

What methodologies are recommended for analyzing trace impurities in bulk synthesis batches?

Basic Research Focus

Impurities may include unreacted 4-iodopyridine or iridium residues. Analytical workflows:

- LC-MS/MS : Use a triple quadrupole system in MRM mode to detect sub-ppm levels of metal catalysts.

- ICP-MS : Quantify iridium contamination with a detection limit of <0.1 ppb.

- NMR spiking : Add authentic impurity standards to ¹H NMR samples to identify unknown peaks .

How can the compound’s logP and solubility be experimentally determined, and what contradictions might arise between predicted vs. observed values?

Basic Research Focus

Experimental methods :

- Shake-flask assay : Measure partitioning between octanol and phosphate-buffered saline (pH 7.4).

- HPLC-derived logP : Use a calibrated C18 column and compare retention times with standards.

Contradictions : Predicted values (e.g., via ChemAxon) may underestimate solubility due to π-π stacking between pyridine rings. Validate with dynamic light scattering (DLS) to detect aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.